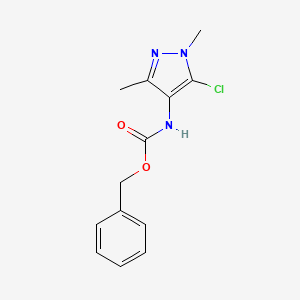

benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate

Description

Benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a benzyl group attached to a carbamate moiety, which is further linked to a pyrazole ring substituted with chlorine and methyl groups

Properties

IUPAC Name |

benzyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-9-11(12(14)17(2)16-9)15-13(18)19-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHDPZONCIXHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1NC(=O)OCC2=CC=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-chloro-1,3-dimethyl-1H-pyrazol-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate has a molecular formula of and a molecular weight of approximately 249.69 g/mol. Its structure consists of a benzyl group attached to a carbamate moiety, which is further linked to a pyrazole ring substituted with chlorine and methyl groups.

Anticancer Activity

Recent studies have indicated that compounds related to the pyrazole structure exhibit significant anticancer properties. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to possess potent antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). These compounds not only inhibit cell growth but also modulate autophagy pathways by interfering with mTORC1 activity, which is crucial for cancer cell survival under nutrient-deprived conditions .

Key Findings:

- Potent Antiproliferative Activity: Compounds derived from the pyrazole framework demonstrated submicromolar activity against cancer cells.

- Mechanism of Action: The modulation of autophagy through mTORC1 inhibition suggests potential for selective targeting of cancer cells while sparing normal cells.

Autophagy Modulation

The ability of this compound to influence autophagy is significant in the context of cancer treatment. Autophagy is a cellular process that can either suppress or promote tumorigenesis depending on the context. The compound's selective inhibition of autophagic flux under starvation conditions presents a novel mechanism that could be exploited for therapeutic purposes .

Case Study 1: Selective Inhibition in Tumor Microenvironments

A study investigated the effects of this compound on solid tumor cells in hypoxic conditions. It was found that the compound could disrupt autophagic processes specifically in cancer cells exposed to metabolic stress while promoting basal autophagy in normal cells. This dual action highlights its potential as a targeted therapy for pancreatic ductal adenocarcinoma (PDAC).

| Parameter | Normal Cells | Cancer Cells |

|---|---|---|

| Basal Autophagy | Promoted | Disrupted |

| mTORC1 Activity | Unaffected | Inhibited |

| Cell Viability Under Stress | Maintained | Decreased |

Case Study 2: Structure–Activity Relationship Studies

Further investigations into the structure–activity relationship (SAR) of similar compounds revealed that modifications to the pyrazole ring significantly influenced both anticancer efficacy and metabolic stability. Compounds with specific substitutions exhibited enhanced potency and selectivity, underscoring the importance of chemical structure in drug design.

Mechanism of Action

The mechanism of action of benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Benzyl N-(5-chloro-1H-pyrazol-4-yl)carbamate

- Benzyl N-(1,3-dimethyl-1H-pyrazol-4-yl)carbamate

- Benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-3-yl)carbamate

Uniqueness

Benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.

Biological Activity

Benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from the pyrazole scaffold, which is known for various biological activities. The presence of the chloro and dimethyl groups on the pyrazole ring influences its pharmacological properties. The compound can be represented as follows:

The biological activity of this compound primarily revolves around its role as an autophagy modulator and its interaction with various cellular pathways:

- Autophagy Modulation : Studies indicate that compounds related to this structure can reduce mTORC1 activity, leading to increased autophagy at basal levels while disrupting autophagic flux under nutrient-deprived conditions . This mechanism is particularly relevant in cancer therapy, where autophagy plays a dual role in tumor suppression and promotion.

- Anticancer Activity : The compound exhibits potent antiproliferative effects against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). It has been shown to induce differential effects on cancer cells under metabolic stress conditions, potentially sparing normal cells while targeting tumor cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The following table summarizes the findings from different studies regarding its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MIA PaCa-2 (Pancreatic) | < 0.5 | mTORC1 inhibition and autophagy modulation |

| MDA-MB-231 (Breast) | 1.0 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 0.8 | Cell cycle arrest and apoptosis |

Study 1: Autophagy Modulation in Cancer Cells

In a study focusing on the effects of this compound on MIA PaCa-2 cells, researchers observed that the compound significantly reduced mTORC1 activity while increasing the levels of LC3-II protein, indicative of enhanced autophagic activity. However, under starvation conditions, it impaired autophagic flux by preventing the clearance of LC3-II . This dual action suggests potential therapeutic benefits in targeting cancer cells that rely on autophagy for survival.

Study 2: Apoptosis Induction in Breast Cancer Cells

Another investigation assessed the compound's effects on MDA-MB-231 breast cancer cells. The results demonstrated that treatment with this compound led to morphological changes consistent with apoptosis and increased caspase-3 activity at concentrations as low as 10 µM . This finding reinforces the compound's potential as an effective anticancer agent.

Q & A

Basic Research Question

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies pyrazole protons (δ 2.2–2.4 ppm for CH₃ groups) and benzyl aromatic protons (δ 7.3–7.5 ppm). ¹³C NMR confirms the carbamate carbonyl (δ 155–160 ppm) .

- IR Spectroscopy : Detect the C=O stretch (~1700 cm⁻¹) and N–H stretch (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify the molecular ion peak ([M+H]⁺ expected at m/z 295.0854) .

What in vitro assays are suitable for evaluating its biological activity?

Advanced Research Question

For preliminary screening:

- Antimicrobial Assays : Perform broth microdilution (MIC determination) against S. aureus and E. coli .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .

How can regioselectivity be controlled during pyrazole functionalization?

Advanced Research Question

- Electrophilic Acylation : Direct substitution at the pyrazole C-4 position is favored due to electron-withdrawing effects of the chloro and methyl groups. Use low temperatures (0–5°C) to minimize competing reactions .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups temporarily to block undesired sites during multi-step syntheses .

What computational approaches predict the compound’s electronic properties?

Advanced Research Question

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (DFT/B3LYP) to assess reactivity and charge transfer potential .

- Molecular Electrostatic Potential (MEP) : Visualize nucleophilic/electrophilic regions to guide derivatization strategies .

- Docking Studies : Simulate binding to biological targets (e.g., COX-2) using AutoDock Vina to prioritize synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.